REACTION_CXSMILES
|
CN1CCOCC1.[F:8][C:9]1[CH:10]=[C:11]([CH:13]=[CH:14][CH:15]=1)[NH2:12].Cl.[Cl:17][CH2:18][CH2:19][CH2:20][O:21][C:22]1[CH:31]=[C:30]2[C:25]([C:26]([NH:32][C:33]3[CH:37]=[C:36]([CH2:38][C:39](O)=[O:40])[NH:35][N:34]=3)=[N:27][CH:28]=[N:29]2)=[CH:24][CH:23]=1.Cl.C(N=C=NCCCN(C)C)C>CN(C)C1C=CN=CC=1.CN(C)C(=O)C.O.C(#N)C>[Cl:17][CH2:18][CH2:19][CH2:20][O:21][C:22]1[CH:31]=[C:30]2[C:25]([C:26]([NH:32][C:33]3[CH:37]=[C:36]([CH2:38][C:39]([NH:12][C:11]4[CH:13]=[CH:14][CH:15]=[C:9]([F:8])[CH:10]=4)=[O:40])[NH:35][N:34]=3)=[N:27][CH:28]=[N:29]2)=[CH:24][CH:23]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.ClCCCOC1=CC=C2C(=NC=NC2=C1)NC1=NNC(=C1)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
the resulting slurry was stirred at or below room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was then added in a controlled manner over a period of 8 hour so as
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
to maintain
|
Type
|
CUSTOM
|
Details
|
the reaction at ambient temperature
|
Type
|
WAIT
|
Details
|
left
|
Type
|
STIRRING
|
Details
|
to stir for several hours
|
Type
|
ADDITION
|
Details
|
were also added
|
Type
|
CUSTOM
|
Details
|
to precipitate more product
|
Type
|
CUSTOM
|
Details
|
The material was isolated by filtration
|
Type
|
WASH
|
Details
|
the cake washed with a mixture of N,N-dimethylacetamide
|
Type
|
TEMPERATURE
|
Details
|
water:acetonitrile, warm acetonitrile
|
Type
|
CUSTOM
|
Details
|
dried (in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCOC1=CC=C2C(=NC=NC2=C1)NC1=NNC(=C1)CC(=O)NC1=CC(=CC=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |